(5-Phenoxypyridin-3-yl)boronic acid

Overview

Description

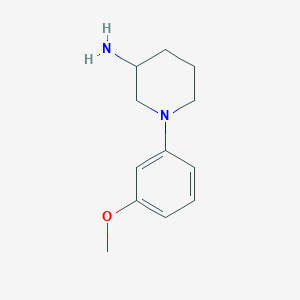

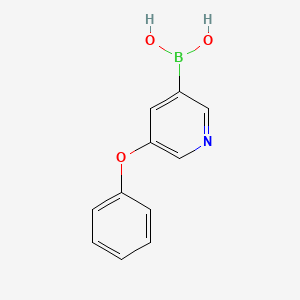

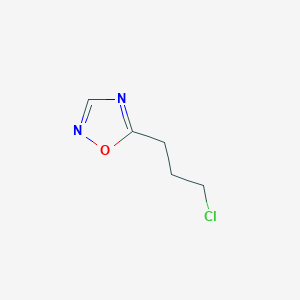

5-Phenoxypyridin-3-yl boronic acid is a boronic acid derivative with the molecular formula C11H10BNO3 . It is a solid substance with a molecular weight of 215.02 . The IUPAC name for this compound is 5-phenoxy-3-pyridinylboronic acid .

Synthesis Analysis

The synthesis of boronic acid derivatives, including 5-Phenoxypyridin-3-yl boronic acid, is a topic of ongoing research. A recent study discussed the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology . This approach allows for the synthesis of boronic acid derivatives on a nanomole scale with high success rates .

Molecular Structure Analysis

The molecular structure of 5-Phenoxypyridin-3-yl boronic acid can be found in various chemical databases such as PubChem and ChemSpider . These databases provide detailed information about the molecular structure, including the molecular formula, average mass, and monoisotopic mass .

Chemical Reactions Analysis

Boronic acids, including 5-Phenoxypyridin-3-yl boronic acid, are known to form stable transition complexes with sugars and amino acids . This property has led to their utility in various sensing applications .

Physical And Chemical Properties Analysis

5-Phenoxypyridin-3-yl boronic acid is a solid substance . Detailed physical and chemical properties can be found in chemical databases such as PubChem and ChemSpider .

Scientific Research Applications

Sensing Applications

(5-Phenoxypyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various analytical methods.

Biological Labelling and Protein Manipulation

The boronic acid moiety of this compound allows for selective binding to diols, which is beneficial for biological labelling and protein manipulation . It can be used to modify proteins or to label cells, providing a valuable tool for biochemical research and diagnostic purposes.

Therapeutic Development

Boronic acids, including (5-Phenoxypyridin-3-yl)boronic acid , have potential applications in therapeutic development . Their interaction with biological molecules can be harnessed to create new drugs or to modify existing ones, particularly in the realm of targeting diseases that involve glycosylated proteins or enzymes.

Separation Technologies

This compound can be employed in separation technologies due to its affinity for diols . It can be used in chromatography or electrophoresis to separate complex mixtures based on the interaction with glycated molecules, aiding in the purification or analysis of biological samples.

Material Science

(5-Phenoxypyridin-3-yl)boronic acid: can serve as a building block in material science . It can be incorporated into polymers or microparticles for analytical methods, contributing to the development of new materials with specific properties, such as controlled release systems for drugs like insulin.

Chemical Biology Tools

In chemical biology, this compound is utilized as a tool for molecular recognition . It can interfere with signalling pathways, inhibit enzymes, and be part of cell delivery systems. Its ability to form reversible covalent bonds with diols makes it a versatile molecule for probing biological processes and developing new biochemical methodologies.

Mechanism of Action

The mechanism of action of boronic acids is complex and multifaceted. They are known to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows boronic acids to be used as reversible covalent warheads for medicinal and biological applications .

Safety and Hazards

5-Phenoxypyridin-3-yl boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment/face protection .

Future Directions

Boronic acids, including 5-Phenoxypyridin-3-yl boronic acid, are increasingly being used in diverse areas of research . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry and other fields .

properties

IUPAC Name |

(5-phenoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLMPPRPDSZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694926 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850991-33-2 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)

![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)